molecular formula C9H12ClN B3098796 [(3-Chloro-4-methylphenyl)methyl](methyl)amine CAS No. 1343065-92-8

[(3-Chloro-4-methylphenyl)methyl](methyl)amine

Cat. No.: B3098796
CAS No.: 1343065-92-8
M. Wt: 169.65 g/mol
InChI Key: WPKSXSOUDVLTOP-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylphenyl)methylamine is a secondary amine featuring a 3-chloro-4-methylphenylmethyl group and a methyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₂ClN, with a molecular weight of 169.65 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKSXSOUDVLTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methylphenyl)methylamine can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzyl chloride with methylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-4-methylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(3-Chloro-4-methylphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Chloro-4-methylphenyl)methylamine with structurally related amines and urea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Characteristics
(3-Chloro-4-methylphenyl)methylamine C₉H₁₂ClN 169.65 3-Cl, 4-Me on phenyl; secondary amine Lipophilic due to aromatic Cl/Me groups; potential CNS activity via amine interaction
(2-Chloro-4-fluorophenyl)methylamine C₈H₉ClFN 173.62 2-Cl, 4-F on phenyl; secondary amine Increased polarity from F substituent; may enhance metabolic stability
1-(3-Chloro-4-fluorophenyl)ethylamine C₉H₁₁ClFN 187.64 3-Cl, 4-F on phenyl; ethyl linkage to amine Steric hindrance from ethyl group; altered receptor binding kinetics
(4-Chlorophenyl)phenylmethylamine C₁₃H₁₂ClN 217.70 4-Cl on phenyl; benzhydryl group High lipophilicity; known intermediate in pharmaceuticals (e.g., pelitinib)
3-(3-Chloro-4-methylphenyl)-1-methylurea (Ct3) C₉H₁₁ClN₂O 198.65 Urea group; 3-Cl, 4-Me on phenyl Hydrogen-bonding capacity; potential for agrochemical applications

Key Differences and Implications

Substituent Effects: Halogen Position: The 3-chloro-4-methyl substitution in the target compound contrasts with 2-chloro-4-fluoro in . Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine . Methyl vs.

Functional Group Variations: Amine vs. Urea: Urea derivatives () exhibit hydrogen-bond donor/acceptor capabilities, making them suitable for enzyme inhibition, whereas secondary amines may interact with neurotransmitter receptors .

Biological Activity

(3-Chloro-4-methylphenyl)methylamine, also known as a derivative of the phenylamine class, exhibits significant biological activity that merits detailed exploration. This compound's unique structure, characterized by the presence of a chloro and methyl group on the phenyl ring, influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for (3-Chloro-4-methylphenyl)methylamine is C10H12ClNC_{10}H_{12}ClN, with a molecular weight of approximately 183.66 g/mol. The presence of halogen atoms, particularly chlorine, can enhance the compound's binding affinity to various biological receptors, making it a candidate for pharmacological applications.

Property Value
Molecular FormulaC10H12ClNC_{10}H_{12}ClN
Molecular Weight183.66 g/mol
StructureChloro and methyl groups on phenyl ring

The biological activity of (3-Chloro-4-methylphenyl)methylamine is primarily attributed to its ability to interact with specific protein targets through mechanisms such as:

  • Receptor Binding : The compound may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing signaling pathways associated with numerous physiological processes.
  • Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic pathways critical for cell survival and proliferation.

Case Studies and Research Findings

  • Polypharmacology : A study highlighted the importance of polypharmacology in drug discovery, where compounds like (3-Chloro-4-methylphenyl)methylamine can interact with multiple targets, potentially leading to both therapeutic effects and adverse reactions. Machine learning approaches have been employed to identify such interactions, revealing novel bioactive compounds that could include derivatives of this amine .
  • In Vitro Studies : Research has demonstrated that derivatives of similar compounds exhibit varying degrees of biological activity against cancer cell lines. For instance, compounds structurally related to (3-Chloro-4-methylphenyl)methylamine were tested against human bladder cancer cells, showing promising antiproliferative effects .
  • Antimicrobial Activity : Another study evaluated related compounds for their antibacterial properties against pathogens such as Staphylococcus aureus. The findings indicated that modifications in the phenyl ring significantly influenced antibacterial efficacy .

Biological Activity Data Table

Study Target/Cell Line Activity Observed IC50 Value
Polypharmacology AnalysisVarious GPCRsBinding affinityNot specified
Cancer Cell Line StudyT24 (bladder cancer)AntiproliferativeIC50 = 4.58 μM
Antimicrobial StudyStaphylococcus aureusAntibacterialNot specified

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3-Chloro-4-methylphenyl)methylamine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination .

  • Nucleophilic substitution : React (3-chloro-4-methylphenyl)methyl chloride with methylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaOH) .
  • Reductive amination : Condense (3-chloro-4-methylphenyl)aldehyde with methylamine using NaBH₄ or NaBH₃CN as a reducing agent in methanol .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and stoichiometry (1:1.2 amine:electrophile ratio) to improve yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing (3-Chloro-4-methylphenyl)methylamine?

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–3.1 ppm). Coupling patterns distinguish substituent positions .
  • Mass Spectrometry (MS) : Confirm molecular weight (173.62 g/mol) via ESI-MS or GC-MS. Fragmentation patterns validate the benzyl-methylamine backbone .
  • X-ray Crystallography : Use SHELXL ( ) to resolve crystal structures. Crystallize in ethanol/water mixtures for single-crystal growth .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Oxidative Stability : Susceptible to oxidation at the benzylic position. Store under inert gas (N₂/Ar) at 4°C in amber vials. Add antioxidants (e.g., BHT) for long-term storage .
  • pH Sensitivity : Degrades in strong acids/bases. Use neutral buffers (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (3-Chloro-4-methylphenyl)methylamine derivatives?

  • Case Study : If bioactivity varies across studies, conduct structure-activity relationship (SAR) analysis . Compare substituent effects (e.g., chloro vs. fluoro at position 3) using in vitro enzyme assays (e.g., CYP450 inhibition) .
  • Troubleshooting : Validate purity via HPLC (>98%) and control for solvent effects (DMSO vs. saline). Replicate experiments under standardized conditions .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to amine receptors (e.g., trace amine-associated receptors). Parameterize chlorine’s electronegativity and steric effects .
  • DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to predict nucleophilic/electrophilic sites for derivatization .

Q. How can reaction yields be improved using design of experiments (DOE) in large-scale synthesis?

  • DOE Approach : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., KI for SN2). Use a central composite design to identify optimal conditions (e.g., 50°C, DMF, 5 mol% KI) .
  • Scale-Up : Implement continuous-flow reactors to enhance mixing and reduce side reactions (e.g., di-alkylation) .

Q. What crystallographic challenges arise when analyzing (3-Chloro-4-methylphenyl)methylamine, and how are they addressed?

  • Disorder/Twinning : Common in flexible methylamine groups. Use SHELXL’s TWIN command ( ) and refine anisotropic displacement parameters .
  • Data Collection : Collect high-resolution data (≤0.8 Å) at synchrotron facilities. Apply multi-scan absorption corrections in SADABS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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